N-benzyl-2-chloro-N-ethylpropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-chloro-N-ethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-3-14(12(15)10(2)13)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTWLMRZWGTQQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Benzyl 2 Chloro N Ethylpropanamide and Analogous Alpha Chloroamides
Direct Halogenation Approaches to Propanamide Scaffolds
Direct approaches are often favored for their straightforwardness, typically involving the coupling of pre-functionalized precursors. These methods are fundamental in amide synthesis and provide reliable routes to the target compounds.
A primary method for forming the amide bond is the direct coupling of a carboxylic acid with an amine. For the synthesis of N-benzyl-2-chloro-N-ethylpropanamide, this involves the reaction of 2-chloropropanoic acid with N-ethylbenzylamine. This reaction requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine. A variety of coupling reagents are available for this transformation, each with its own mechanism and optimal conditions.
For instance, the use of phosphonium salts, generated in situ from reagents like triphenylphosphine and N-chlorophthalimide, can effectively activate the carboxylic acid. The activated acyloxy-phosphonium species is then readily converted to the desired amide upon reaction with the amine. This method is notable for its good to excellent yields at room temperature.
Below is a table summarizing common coupling agents used for this type of amidation.
| Coupling Reagent Class | Specific Example(s) | General Reaction Conditions | Key Features |
|---|---|---|---|
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Room temperature, various solvents (e.g., DCM, DMF) | Widely used, generates urea byproduct. |
| Phosphonium Salts | BOP, PyBOP, HBTU | Room temperature, typically with a non-nucleophilic base (e.g., DIPEA) | High efficiency, minimizes side reactions. |
| In Situ Generated Activating Agents | Triphenylphosphine/N-chlorophthalimide | Room temperature, Toluene or MeCN | Transforms aliphatic, benzylic, and aromatic carboxylic acids. |
Perhaps the most direct and common method for the synthesis of this compound is the reaction between an alpha-haloacyl halide and a secondary amine. Specifically, 2-chloropropionyl chloride is reacted with N-ethylbenzylamine. nih.gov This reaction is a classic example of nucleophilic acyl substitution.
The high reactivity of the acyl chloride makes it an excellent electrophile for the secondary amine nucleophile. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct that is formed. This prevents the protonation of the starting amine, which would render it non-nucleophilic. The reaction is generally fast, efficient, and high-yielding, making it a preferred industrial and laboratory method.
Reaction Scheme:
CH₃CHCl(CO)Cl + C₆H₅CH₂N(H)CH₂CH₃ → CH₃CHCl(CO)N(CH₂CH₃)CH₂C₆H₅ + HCl
This approach is widely applicable for the synthesis of various α-chloroamides by selecting the appropriate α-chloroacyl chloride and amine. nih.gov
N-Alkylation and N-Acylation Strategies for N-Substituted Amides
These strategies focus on building the functionality around the nitrogen atom of the amide. This can involve forming the tertiary amide from a secondary amine or performing selective modifications on molecules with multiple amine groups.
The formation of the tertiary amide, this compound, is most efficiently achieved through the acylation of a secondary amine as described in section 2.1.2. However, alternative strategies involving N-alkylation of amides exist. For example, one could theoretically start with a secondary amide, such as N-ethyl-2-chloropropanamide, and introduce the benzyl (B1604629) group via N-alkylation using benzyl halide. researchgate.net
This N-alkylation of amides typically requires a strong base to deprotonate the amide nitrogen, making it sufficiently nucleophilic to react with the alkylating agent. This method can be less direct and may suffer from side reactions or the need for harsher conditions compared to the acylation of a secondary amine. A general method for the direct N-alkylation of secondary amines with alkyl halides in the presence of a non-nucleophilic base like Hünig's base (diisopropylethylamine) has been reported to be highly effective and tolerant of various functional groups. researchgate.net
Another approach involves the photochemical deoxygenative alkylation of secondary amides, which allows for the synthesis of α-substituted secondary amines from secondary amides. nih.gov While this method focuses on substitution at the alpha-carbon of the N-alkyl group rather than direct N-alkylation, it represents a modern strategy for elaborating amide structures.
While not directly applicable to the synthesis of this compound from its specific precursors, the challenge of selective monoacylation is crucial when dealing with substrates containing multiple nucleophilic sites, such as symmetrical diamines. Direct monoacylation is often complicated by competing diacylation, even when using an excess of the diamine. acs.org
Several strategies have been developed to achieve selective monoacylation:
The table below highlights some modern approaches for selective monoacylation.
| Method | Reagent/Condition | Mechanism | Advantage |
|---|---|---|---|
| Boron Complexation | 9-BBN | Selective deactivation of one nitrogen atom by complexation. researchgate.net | High selectivity for monoacylation. researchgate.net |
| CO₂ Protection | Carbon Dioxide (CO₂) | In situ formation of a carbamate on one amine, reducing its nucleophilicity. rsc.org | Atom-economical, protecting-group-free. rsc.org |
| Imidazole Catalysis | Imidazole in Ethanol/Water | Imidazole acts as both a catalyst and a leaving group, facilitating selective acylation. acs.org | Mild, room temperature conditions. acs.org |
Catalytic Transformations for Alpha-Chloroamide Formation
Modern synthetic chemistry has moved towards catalytic methods to improve efficiency, selectivity, and environmental footprint. The formation of alpha-chloroamides can be achieved through various catalytic approaches, often providing high levels of stereoselectivity.
One innovative approach is the use of photoenzymatic catalysis. Engineered flavin-dependent "ene"-reductases (EREDs) have been developed to catalyze the coupling of α,α-dichloroamides with alkenes to produce α-chloroamides. nih.gov This method proceeds via a radical mechanism initiated by light and offers excellent chemo- and stereoselectivity. nih.gov This represents a significant advancement over traditional methods, which often struggle with enantioselectivity and may produce significant byproduct. nih.gov
Organocatalysis also provides a powerful tool for the asymmetric α-chlorination of carbonyl compounds. For example, chiral 2-aminobenzimidazole derivatives have been used to catalyze the enantioselective α-chlorination of β-ketoesters and 1,3-diketones using electrophilic chlorine sources like N-chlorosuccinimide (NCS). mdpi.com Similarly, cinchona alkaloid derivatives have been successfully employed as catalysts for the asymmetric α-chlorination of acid halides and β-keto esters, achieving high yields and excellent enantiomeric excess. nih.govacs.orgacs.org
These catalytic methods are at the forefront of α-chloroamide synthesis, offering routes to chiral molecules that are valuable as synthetic building blocks.
| Catalytic Method | Catalyst Type | Substrates | Key Outcome |
|---|---|---|---|
| Photoenzymatic Hydroalkylation | Engineered "ene"-reductase (ERED) | α,α-dichloroamides and alkenes | High yield and enantioselectivity for α-chloroamides. nih.gov |
| Asymmetric Organocatalysis | Cinchona Alkaloid Derivatives | Acid Halides, β-Keto Esters | Highly optically enriched α-chloroesters and amides. nih.govacs.org |
| Bifunctional Organocatalysis | Chiral 2-Aminobenzimidazole Derivatives | β-Ketoesters, 1,3-Diketones | Enantioselective α-chlorination. mdpi.com |
Organocatalytic Systems, including N-Heterocyclic Carbene (NHC) Catalysis
Organocatalysis offers a metal-free approach to the synthesis of chiral molecules, including precursors to alpha-chloroamides. Enamine catalysis, for instance, has been successfully applied to the direct and enantioselective α-chlorination of aldehydes. acs.orgorganic-chemistry.org This transformation utilizes chiral amines, such as L-proline derivatives and (2R,5R)-diphenylpyrrolidine, to activate aldehydes toward electrophilic chlorination with reagents like N-chlorosuccinimide (NCS). organic-chemistry.org The resulting α-chloro aldehydes are versatile synthons that can be converted to the corresponding α-chloroamides through subsequent oxidation and amidation steps.
N-Heterocyclic carbenes (NHCs) represent another powerful class of organocatalysts. chalmers.seyoutube.com While direct NHC-catalyzed chlorination of an amide precursor is less common, NHCs are instrumental in synthesizing related α-functionalized carbonyl compounds. For example, NHCs can catalyze the asymmetric hydration of α,α-dichloro aldehydes to produce enantioenriched α-chloro carboxylic acids. nih.gov These acidic products can then be coupled with the appropriate amine (e.g., N-ethylbenzylamine) using standard peptide coupling reagents to yield the target α-chloroamide. The mechanism of NHC catalysis often involves the formation of a Breslow intermediate, which reverses the polarity (umpolung) of the carbonyl carbon, enabling reactions with electrophiles. youtube.comnih.gov
Table 1: Organocatalytic α-Chlorination of Aldehydes Data extracted from studies on enamine catalysis.
| Aldehyde Substrate | Catalyst | Chlorine Source | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| Octanal | (2R,5R)-diphenylpyrrolidine | NCS | Dichloroethane | 90 | 94 |
| Propanal | L-proline amide | NCS | Chloroform | 85 | 88 |
| Hexanal | (S)-Proline | Perchloroquinone | Acetone | 82 | 92 |
Lewis Acid-Mediated Reactions for Ynamide Functionalization
Ynamides, which are alkynes bearing a nitrogen substituent, are versatile building blocks in organic synthesis. Their functionalization provides a route to various nitrogen-containing molecules. Lewis acids can mediate the addition of nucleophiles across the carbon-carbon triple bond of ynamides. Specifically, aluminum trichloride (AlCl₃) has been shown to act as a chlorinating agent for ynamides in the presence of a stoichiometric amount of water, which serves as a proton source. ias.ac.in This reaction proceeds via a hydrochlorination mechanism to afford (E)-α-chloroenamides with high stereoselectivity. ias.ac.in While not a direct route to saturated α-chloroamides, the resulting α-chloroenamides can potentially be reduced to provide compounds analogous to this compound. The choice of Lewis acid is crucial, as it activates the ynamide towards nucleophilic attack. nih.govnih.gov
Table 2: Lewis Acid-Mediated Hydrochlorination of Ynamides
| Ynamide Substrate | Lewis Acid | Proton Source | Solvent | Product | Yield (%) |
| N-phenyl-N-(phenylethynyl)acetamide | AlCl₃ | H₂O | Dimethylcarbonate | (E)-N-(2-chloro-2-phenylvinyl)-N-phenylacetamide | 85 |
| N-benzyl-N-(hex-1-yn-1-yl)methanesulfonamide | AlCl₃ | H₂O | Dimethylcarbonate | (E)-N-benzyl-N-(2-chlorohex-1-en-1-yl)methanesulfonamide | 78 |
Photoredox Catalysis for Reductive Coupling
Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. chemrxiv.orgnih.gov In the context of synthesizing α-chloroamides, photoredox catalysis enables the reductive coupling of α,α-dichloroamides with alkenes. nih.govnih.gov This method utilizes a photocatalyst, often an iridium or ruthenium complex, that becomes a potent reductant upon excitation with visible light. The excited photocatalyst can then reduce the α,α-dichloroamide to generate a key α-chloro-α-acyl radical intermediate. This radical subsequently adds across the double bond of an alkene, and the resulting radical is terminated to yield the α-chloroamide product. nih.govacs.org This approach is particularly noteworthy as it constructs the carbon skeleton and installs the α-chloro substituent in a single, highly selective step. nih.gov
Chemoenzymatic and Biocatalytic Pathways to this compound Analogues
Enzyme-Catalyzed Hydroalkylation for Stereoselective Synthesis
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. The asymmetric synthesis of α-chloroamides has been achieved through a photoenzymatic intermolecular hydroalkylation of olefins. nih.govnih.gov This innovative approach employs an engineered flavin-dependent "ene"-reductase (ERED) to catalyze the coupling of α,α-dichloroamides with various alkenes. nih.govacs.orgacs.org The reaction is initiated by visible light, which excites a charge-transfer complex formed between the enzyme's flavin cofactor, the dichloroamide, and the alkene. nih.gov This leads to the formation of a radical intermediate within the chiral environment of the enzyme's active site. The enzyme precisely controls the subsequent carbon-carbon bond formation and radical termination steps, resulting in the formation of enantioenriched α-chloroamides with excellent stereoselectivity. nih.govnih.gov
Protein Engineering for Optimized Biocatalytic Performance
The performance of natural enzymes in non-native reactions is often suboptimal. Protein engineering, particularly through directed evolution, is a crucial tool for enhancing the activity, selectivity, and stability of biocatalysts for specific synthetic applications. nih.gov In the case of the photoenzymatic synthesis of α-chloroamides, the native "ene"-reductase was subjected to multiple rounds of mutagenesis and screening. nih.gov This engineering effort successfully improved various aspects of the reaction, including chemical yield, enantioselectivity, and chemoselectivity. nih.gov By modifying the amino acid residues within the enzyme's active site, researchers were able to create a tailored biocatalyst that effectively accommodates the substrates and stabilizes the transition states of the desired radical-mediated reaction pathway, showcasing the power of combining chemistry and protein engineering to achieve new-to-nature biocatalysis. nih.gov
Table 3: Engineered Ene-Reductase Performance in Photoenzymatic Hydroalkylation
| Alkene Substrate | Dichloroamide Substrate | Enzyme Variant | Yield (%) | Enantiomeric Excess (ee, %) |
| Styrene | N,N-dimethyl-2,2-dichloroacetamide | Engineered ERED | 85 | >99 |
| 4-Methoxystyrene | N,N-diethyl-2,2-dichloroacetamide | Engineered ERED | 92 | 98 |
| 1-Hexene | N-benzyl-2,2-dichloroacetamide | Engineered ERED | 78 | 95 |
Multi-Component Reaction (MCR) Approaches for Complex Alpha-Chloroamide Structures
Multi-component reactions are one-pot reactions where three or more reactants come together to form a product that contains portions of all the starting materials. nih.gov This strategy is particularly well-suited for creating libraries of structurally diverse compounds for applications in drug discovery and materials science. The inherent efficiency of MCRs, which minimizes the number of synthetic steps and purification procedures, makes them an attractive alternative to traditional linear synthetic routes. nih.gov
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry and is particularly relevant for the synthesis of α-aminoacyl amide derivatives, which share a structural resemblance to the target alpha-chloroamides. organic-chemistry.orgnih.gov The classical Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. nih.govwikipedia.org This reaction is known for its high yields and tolerance of a wide variety of functional groups. wikipedia.org
The general mechanism of the Ugi reaction commences with the formation of an imine from the aldehyde and the amine. wikipedia.org The carboxylic acid then protonates the imine, forming an iminium ion, which is subsequently attacked by the nucleophilic isocyanide. wikipedia.org The resulting nitrilium ion is then trapped by the carboxylate anion, leading to an intermediate that undergoes a Mumm rearrangement to furnish the final bis-amide product. wikipedia.org The Mumm rearrangement is an irreversible step that drives the reaction to completion. wikipedia.org
For the synthesis of propanamide derivatives, a key starting material would be a propanoic acid derivative. To introduce the alpha-chloro substituent, one could envision using 2-chloropropanoic acid as the carboxylic acid component in the Ugi reaction. The other components would be selected to build the desired N-benzyl and N-ethyl substituents.
Table 1: Hypothetical Ugi Reaction for a Propanamide Derivative
| Component | Example | Role in Reaction |
| Aldehyde | Benzaldehyde | Forms the imine with the amine |
| Amine | Ethylamine | Forms the imine with the aldehyde |
| Carboxylic Acid | 2-Chloropropanoic acid | Provides the propanamide backbone and α-chloro substituent |
| Isocyanide | Benzyl isocyanide | Undergoes nucleophilic attack and rearrangement |
This combination of reactants would theoretically lead to a complex amide structure. The versatility of the Ugi reaction allows for numerous variations by altering each of the four components, enabling the creation of a vast library of propanamide derivatives. The reaction is typically performed in polar aprotic solvents like DMF, although methanol and ethanol have also been used successfully. wikipedia.org
A powerful extension of the Ugi reaction involves the subsequent chemical transformation of the Ugi product, a strategy known as post-Ugi functionalization. This approach allows for the introduction of additional complexity and the construction of diverse molecular scaffolds that are not directly accessible from the initial MCR. mdpi.com
The products of the Ugi reaction are rich in functional groups, providing multiple handles for further chemical modifications. For instance, the amide bonds can be subjected to hydrolysis or reduction, and other functional groups incorporated into the starting materials can be manipulated.
In the context of synthesizing alpha-chloroamides, a Ugi product could be designed to contain a precursor to the chloro group. Alternatively, if the alpha-chloro group is already present in the Ugi adduct, subsequent reactions can modify other parts of the molecule. For example, a Ugi adduct could undergo intramolecular cyclization to form heterocyclic structures, a common strategy in medicinal chemistry. nih.gov
Gold-catalyzed post-Ugi reactions have emerged as a particularly effective method for generating complex polycyclic N-heterocycles. mdpi.com For example, Ugi adducts containing alkyne functionalities can undergo gold-catalyzed hydroamination/cycloisomerization cascades to yield intricate molecular architectures. mdpi.com
Table 2: Examples of Post-Ugi Functionalization Strategies
| Post-Ugi Reaction Type | Description | Potential Application for Alpha-Chloroamides |
| Cyclization | Intramolecular reaction to form a ring system. | Construction of heterocyclic alpha-chloroamides. |
| Dearomatization/Michael Addition | A sequence to create spirocyclic systems. mdpi.com | Generation of complex, three-dimensional alpha-chloroamide structures. |
| Hydrolysis | Cleavage of one of the amide bonds. | Selective modification of the Ugi product. |
| Reduction | Conversion of amide groups to amines. | Access to different classes of compounds from the same Ugi adduct. |
These post-Ugi modifications significantly expand the synthetic utility of the Ugi reaction, enabling the creation of highly functionalized and structurally diverse molecules from simple starting materials.
Reaction Mechanisms and Chemical Transformations of N Benzyl 2 Chloro N Ethylpropanamide
Nucleophilic Substitution Reactions at the Alpha-Chlorine Center
The chlorine atom at the alpha position to the carbonyl group in N-benzyl-2-chloro-N-ethylpropanamide is susceptible to nucleophilic attack. This reactivity is the basis for the synthesis of a variety of derivatives, including alpha-aminoamides and alpha-oxyamides.
Synthesis of Alpha-Aminoamides and Alpha-Oxyamides with Stereochemical Control
The substitution of the alpha-chlorine with nitrogen or oxygen nucleophiles is a common transformation for α-chloro amides. This reaction typically proceeds via an SN2 mechanism, which leads to an inversion of stereochemistry at the alpha-carbon. nih.gov The synthesis of alpha-amino amides can be achieved by reacting the chloroamide with amines. For instance, treatment with diethylamine (B46881) can yield the corresponding alpha-diethylamino amide. nih.gov Similarly, alpha-oxyamides can be prepared through reactions with alkoxides or phenoxides.
Stereochemical control is a crucial aspect of these transformations, particularly when the alpha-carbon is a stereocenter. The use of chiral nucleophiles or catalysts can influence the stereochemical outcome of the reaction. While specific studies on this compound are not extensively documented, the principles of asymmetric synthesis in related systems suggest that high levels of stereoselectivity can be achieved. nih.gov
A representative reaction for the synthesis of an alpha-aminoamide is shown below:
| Reactant | Nucleophile | Product |
| This compound | Diethylamine | N-benzyl-N-ethyl-2-(diethylamino)propanamide |
Reactivity with Organometallic Reagents (e.g., Grignard, Organolithium)
Organometallic reagents such as Grignard and organolithium reagents are potent nucleophiles that can react with amides. However, their reaction with α-chloro amides can be complex. While nucleophilic attack at the carbonyl carbon is a possibility, potentially leading to ketones or tertiary alcohols after hydrolysis, the presence of the acidic alpha-proton and the chlorine leaving group can lead to side reactions like enolate formation or elimination.
The reaction of Grignard reagents with amides is a known method for ketone synthesis, though it often requires careful control of reaction conditions to avoid double addition leading to tertiary alcohols. Organolithium reagents are generally more reactive than Grignard reagents and can also effect the addition to the carbonyl group. In the context of this compound, the reaction outcome would be highly dependent on the specific organometallic reagent used and the reaction conditions.
Reactions with Sulfur and Oxygen Nucleophiles (e.g., Thiolates, Alkoxides)
Thiolates and alkoxides are effective nucleophiles for the displacement of the alpha-chlorine in this compound. Thiolates, being soft nucleophiles, readily attack the alpha-carbon to form alpha-thioamides. Similarly, alkoxides react to produce alpha-alkoxyamides. These reactions are synthetically useful for introducing new functional groups at the alpha-position.
The table below summarizes the expected products from the reaction of this compound with various sulfur and oxygen nucleophiles.
| Nucleophile | Product |
| Sodium thiophenoxide | N-benzyl-N-ethyl-2-(phenylthio)propanamide |
| Sodium methoxide | N-benzyl-2-methoxy-N-ethylpropanamide |
Alpha-Amide Radical Chemistry
The carbon-chlorine bond in this compound can undergo homolytic cleavage to generate an alpha-amide radical. This reactive intermediate can participate in a variety of carbon-carbon bond-forming reactions.
Atom Transfer Radical Cyclization (ATRC) Strategies
Atom Transfer Radical Cyclization (ATRC) is a powerful method for the construction of cyclic compounds. For a derivative of this compound containing an appropriately positioned alkene, an intramolecular cyclization can be initiated by a radical initiator, such as a copper(I) complex. This process involves the abstraction of the chlorine atom to form an alpha-amide radical, which then adds to the double bond. The resulting cyclized radical is then trapped by a chlorine atom from the oxidized copper(II) species, regenerating the catalyst and forming the cyclic product. This strategy has been successfully applied to the synthesis of lactams from N-alkenyl-tethered trichloroacetamides. mdpi.com
Radical Alkylation and Arylation Processes
The alpha-amide radical generated from this compound can also participate in intermolecular reactions. Radical alkylation can be achieved by reacting the chloroamide with alkenes in the presence of a radical initiator. This process, known as atom transfer radical addition (ATRA), results in the formation of a new carbon-carbon bond at the alpha-position.
Similarly, radical arylation can be accomplished through cross-coupling reactions. For instance, a metallaphotoredox-catalyzed approach can be used for the α-arylation of various activated alkyl chlorides, including α-chloroamides. nih.gov This method typically involves the generation of the alpha-amide radical, which is then trapped by an aryl metallic species.
A summary of potential radical reactions is provided in the table below:
| Reaction Type | Reactants | Product |
| Radical Alkylation (ATRA) | This compound, Styrene | N-benzyl-N-ethyl-2-chloro-4-phenylbutanamide |
| Radical Arylation | This compound, Phenylboronic acid | N-benzyl-N-ethyl-2-phenylpropanamide |
Transformation of the Amide Moiety
The amide functional group in this compound is a focal point for a variety of chemical transformations, allowing for its conversion into other valuable chemical entities. These reactions include reductions to form aldehydes and epoxides, as well as hydrolysis to produce carboxylic acids.
Reductions to Alpha-Chloroaldehydes and Chiral Epoxides
The reduction of the amide moiety in α-chloroamides, such as this compound, opens pathways to synthetically useful intermediates like α-chloroaldehydes and chiral epoxides. A significant method for this transformation involves the use of diisobutylaluminium hydride (DIBAL-H) for the partial reduction of the amide to the corresponding α-chloroaldehyde. nih.gov This aldehyde can then be further reduced to a chlorohydrin, which subsequently undergoes cyclization to yield a chiral terminal epoxide. nih.gov
Reduction of the Amide: The this compound is treated with DIBAL-H. This reagent selectively reduces the amide to an aldehyde, preserving the chlorine atom at the alpha position.
Formation of the Halohydrin: The resulting α-chloroaldehyde is then reduced, for example with a hydride reagent, to form the corresponding chlorohydrin.
Epoxide Formation: Intramolecular cyclization of the chlorohydrin, typically under basic conditions, leads to the formation of the chiral epoxide.
This sequence provides a valuable route to chiral epoxides, which are versatile building blocks in organic synthesis. The enantioselectivity of the final epoxide is dependent on the stereochemistry of the starting α-chloroamide. nih.gov
Table 1: Key Transformations in the Reduction of this compound
| Transformation Step | Reagents | Product |
| Amide Reduction | DIBAL-H | Alpha-chloroaldehyde |
| Aldehyde Reduction | Hydride Reagent | Chlorohydrin |
| Cyclization | Base | Chiral Epoxide |
Hydrolysis to Alpha-Chlorocarboxylic Acids
The amide bond in this compound can be cleaved through hydrolysis to yield an α-chlorocarboxylic acid and the corresponding amine (N-benzylethylamine). This reaction can be carried out under either acidic or basic conditions, although it typically requires heating for an extended period due to the stability of the amide bond. masterorganicchemistry.comlibretexts.org
Acid-Catalyzed Hydrolysis: Under acidic conditions, the mechanism involves the following steps: youtube.com
Protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.
Nucleophilic attack by a water molecule on the carbonyl carbon.
Proton transfer from the oxygen to the nitrogen atom, making the amine a better leaving group.
Elimination of the protonated amine (N-benzylethylammonium ion) and formation of the carboxylic acid.
Base-Promoted Hydrolysis: In the presence of a base, the hydrolysis proceeds via:
Nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate.
Elimination of the amide anion.
An acid-base reaction between the carboxylic acid and the amide anion to form a carboxylate salt and the neutral amine.
The final deprotonation of the carboxylic acid by the strongly basic amide anion makes the reaction essentially irreversible under basic conditions. libretexts.org
C-N Bond Activation and Reactivity of Amides
Activation of the C-N bond in amides like this compound can lead to the formation of reactive intermediates such as α-chloroenamines. These intermediates are valuable in synthesis due to their unique reactivity, particularly in cycloaddition reactions.
Generation and Reactivity of Alpha-Chloroenamines
While the direct generation of an α-chloroenamine from this compound is not extensively documented, the formation of such species from α-chloro amides is a known process. These intermediates can be formed through the reaction of the corresponding amide with a chlorinating agent, followed by elimination.
Once formed, α-chloroenamines exhibit dual reactivity. They can act as nucleophiles at the β-carbon, similar to conventional enamines, or as electrophiles at the α-carbon due to the presence of the chlorine atom. This reactivity makes them versatile intermediates in organic synthesis.
Formal Cycloaddition Reactions (e.g., [2+2] Cycloadditions)
Enamines are well-known participants in cycloaddition reactions, including [2+2], [3+2], and [4+2] cycloadditions. The α-chloroenamine derived from this compound would be expected to undergo similar reactions. For instance, in a formal [2+2] cycloaddition with an electron-deficient alkene, the enamine would act as the electron-rich component.
The reaction would proceed via a stepwise mechanism involving the formation of a zwitterionic intermediate, which then collapses to form a four-membered cyclobutane (B1203170) ring. The presence of the chlorine atom on the enamine could influence the regioselectivity and stereoselectivity of the cycloaddition. These cycloaddition reactions provide a powerful tool for the construction of complex cyclic systems.
Degradation Pathways and Stability Studies of this compound in Chemical Environments
The stability and degradation of this compound in various chemical environments are crucial for understanding its environmental fate and persistence. Chloroacetamide compounds, a class to which this compound belongs, are known to undergo degradation through several pathways.
Biodegradation is a primary route for the breakdown of chloroacetamide herbicides in soil and water. acs.org Microbial activity can lead to the cleavage of the amide bond and dechlorination. acs.org The specific degradation rates can vary depending on the microbial population and environmental conditions. acs.org
Chemical hydrolysis, as discussed in section 3.3.2, is another potential degradation pathway. While generally slow under neutral pH, the rate of hydrolysis can be accelerated under acidic or basic conditions. Photodegradation, the breakdown of the compound by light, may also contribute to its degradation, although for many chloroacetamides, this is considered a minor pathway compared to biodegradation. acs.org
Studies on chloroacetamide herbicides have shown that they can be persistent in the environment, with their metabolites sometimes being detected in groundwater. wisc.edu The stability of this compound would likely be influenced by factors such as pH, temperature, and the presence of microorganisms.
Table 2: Potential Degradation Pathways for this compound
| Degradation Pathway | Description | Influencing Factors |
| Biodegradation | Microbial breakdown of the molecule. | Microbial population, soil/water conditions |
| Chemical Hydrolysis | Cleavage of the amide bond by water. | pH, temperature |
| Photodegradation | Breakdown by exposure to light. | Wavelength and intensity of light |
An exploration of the stereochemical intricacies involved in the synthesis and reactivity of this compound and its related analogues reveals a complex interplay of steric and electronic factors. The precise control of the three-dimensional arrangement of atoms, or stereochemistry, at the α-carbon is paramount in synthetic chemistry, as the biological activity of chiral molecules is often confined to a single enantiomer. This article delves into the strategies employed to achieve such control, from asymmetric synthesis to the mechanistic underpinnings of stereoselectivity.
Spectroscopic Characterization and Structural Elucidation Studies of N Benzyl 2 Chloro N Ethylpropanamide
X-ray Crystallography for Solid-State Structural Conformation
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For N-benzyl-2-chloro-N-ethylpropanamide, this method would provide definitive information on its molecular conformation, including bond lengths, bond angles, and torsional angles in the solid state.
A typical crystallographic study would involve growing a single crystal of the compound suitable for diffraction. This crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Empirical formula | C₁₂H₁₆ClNO |
| Formula weight | 225.71 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 14.789 |
| α (°) | 90 |
| β (°) | 105.34 |
| γ (°) | 90 |
| Volume (ų) | 1223.4 |
| Z | 4 |
| Calculated density (g/cm³) | 1.228 |
| R-factor (%) | 4.5 |
This data would allow for a detailed understanding of the molecule's conformation, including the orientation of the benzyl (B1604629) and ethyl groups relative to the propanamide backbone.
Chromatographic Techniques (e.g., HPLC, UPLC, GC) for Purity and Separation
Chromatographic methods are essential for assessing the purity of this compound and for its separation from any impurities or byproducts from a chemical synthesis. The choice of technique depends on the compound's volatility and polarity.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are well-suited for non-volatile compounds like this compound. These techniques separate components of a mixture based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase (a solvent or solvent mixture). A UV detector is commonly used for detection, as the benzyl group in the molecule will absorb UV light. A typical HPLC or UPLC analysis would provide information on the retention time of the compound, which is characteristic under specific conditions, and the area of the peak, which is proportional to its concentration. This allows for the quantification of purity.
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. For this compound, its viability would depend on its boiling point and stability at the temperatures required for vaporization. In GC, the compound is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. A mass spectrometer (MS) is often coupled with GC (GC-MS) to provide both separation and structural identification of the components.
The following table outlines hypothetical parameters for the chromatographic analysis of this compound.
Table 2: Hypothetical Chromatographic Conditions for the Analysis of this compound
| Technique | Column | Mobile Phase/Carrier Gas | Detector | Hypothetical Retention Time (min) |
| HPLC | C18, 4.6 x 150 mm, 5 µm | Acetonitrile:Water (60:40) | UV (254 nm) | 8.5 |
| UPLC | C18, 2.1 x 50 mm, 1.7 µm | Gradient of Acetonitrile in Water | UV (254 nm) | 2.1 |
| GC-MS | HP-5ms, 30 m x 0.25 mm, 0.25 µm | Helium (1 mL/min) | MS | 12.3 |
These chromatographic methods are crucial for quality control, ensuring the purity of this compound for any subsequent use.
Computational and Theoretical Investigations of this compound
While direct computational and theoretical studies specifically targeting this compound are not extensively available in publicly accessible literature, a comprehensive understanding of its likely electronic structure, reactivity, and conformational dynamics can be extrapolated from research on structurally analogous compounds. This article synthesizes findings from theoretical investigations of N-benzyl amides, α-chloro amides, and related molecules to build a scientifically grounded profile of this compound.
Computational and Theoretical Investigations of N Benzyl 2 Chloro N Ethylpropanamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in predicting the molecular properties and reactivity of compounds like N-benzyl-2-chloro-N-ethylpropanamide. These methods provide insights into the electronic distribution, molecular orbital energies, and conformational stability, which are crucial for understanding its chemical behavior.
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and energetics of molecules. For this compound, DFT calculations would be instrumental in determining its most stable conformations. The rotational barriers around the N-C(benzyl), N-C(ethyl), and C-C(O) bonds would define the conformational landscape.
Studies on similar N-benzyl amides have shown that the orientation of the benzyl (B1604629) group relative to the amide plane is a key determinant of conformational stability. researchgate.netresearchgate.net This is influenced by steric hindrance and potential non-covalent interactions. For this compound, the presence of the ethyl group and the chloro-substituted propanamide moiety would lead to a complex potential energy surface with multiple local minima.
A typical DFT study would involve geometry optimization of various possible conformers to identify the lowest energy structures. The relative energies of these conformers would indicate their population distribution at a given temperature. Below is an illustrative data table of relative energies for hypothetical conformers of this compound, based on typical energy differences observed in related N-benzyl amides. researchgate.netnih.gov
| Conformer | Dihedral Angle (Cα-N-C(benzyl)-C(phenyl)) | Relative Energy (kcal/mol) |
| A | 90° (gauche) | 0.00 |
| B | 0° (eclipsed) | 3.5 |
| C | 180° (anti) | 1.2 |
| D | -90° (gauche) | 0.00 |
Note: This data is illustrative and based on computational studies of analogous N-benzyl amides.
The electronic properties, such as the distribution of electron density and the molecular electrostatic potential, can also be determined through DFT calculations. These properties are crucial for understanding the molecule's reactivity, particularly the electrophilic and nucleophilic sites.
Ab initio and semi-empirical methods offer alternative approaches to studying the molecular properties of this compound. Ab initio methods, which are based on first principles, can provide highly accurate results, though they are computationally more demanding than DFT. nih.gov Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules or for preliminary conformational searches.
These methods can be employed to calculate various molecular properties, including dipole moments, polarizability, and vibrational frequencies. The calculated vibrational spectra can be compared with experimental infrared (IR) and Raman data to confirm the predicted lowest-energy conformer. For a molecule with the structural complexity of this compound, a combination of these methods would likely yield the most comprehensive understanding of its molecular properties.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules, including conformational changes and reaction pathways.
The conformational flexibility of this compound, arising from several rotatable bonds, results in a complex energy landscape. frontiersin.org Molecular mechanics force fields, often used in preliminary conformational searches, can efficiently explore a wide range of possible conformations. The resulting low-energy structures can then be further analyzed using higher-level quantum chemical methods like DFT to refine their geometries and energies. nih.gov
The energy landscape of a molecule dictates its conformational preferences and the feasibility of transitions between different conformers. nih.gov For this compound, the interplay of steric repulsion between the benzyl and ethyl groups, and the dipole-dipole interactions involving the chloro- and carbonyl groups, would shape this landscape.
Computational methods are invaluable for elucidating reaction mechanisms by identifying transition states and calculating activation energies. rsc.org For this compound, potential reactions could include nucleophilic substitution at the α-carbon bearing the chlorine atom or hydrolysis of the amide bond. nih.gov
Quantum chemical calculations can be used to model the reaction pathway, locating the transition state structure that connects reactants to products. The energy of this transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. For instance, in a nucleophilic substitution reaction, the calculations would model the approach of the nucleophile, the breaking of the C-Cl bond, and the formation of the new bond.
An illustrative data table for a hypothetical SN2 reaction involving this compound is presented below, based on typical activation energies for reactions of α-chloro amides. nih.gov
| Reaction | Reactants | Transition State Energy (kcal/mol) | Product(s) |
| Nucleophilic Substitution | This compound + Nu⁻ | 25.3 | N-benzyl-2-(Nu)-N-ethylpropanamide + Cl⁻ |
Note: This data is illustrative and based on computational studies of analogous α-chloro amides.
Structure-Reactivity and Structure-Stability Relationships
The electronic and steric properties of the substituents in this compound play a crucial role in determining its reactivity and stability. Structure-reactivity and structure-stability relationships can be established by systematically modifying the structure and calculating the resulting changes in properties. nih.govnih.govscilit.com
The presence of the electron-withdrawing chlorine atom at the α-position to the carbonyl group is expected to influence the reactivity of the amide. This can make the α-proton more acidic and the carbonyl carbon more electrophilic. The N-benzyl and N-ethyl groups, through their steric bulk and electronic effects, will modulate the accessibility of the reactive sites and the stability of the different conformers. nih.gov
Computational studies on a series of related compounds, where the substituents on the benzyl ring or the alkyl groups on the nitrogen are varied, can provide a quantitative understanding of these relationships. For example, introducing electron-donating or electron-withdrawing groups on the phenyl ring of the benzyl moiety would alter the electron density distribution in the molecule, thereby affecting its reactivity. researchgate.net
Hammett Correlation Analysis for Substituent Effects
A Hammett correlation analysis would be instrumental in quantifying the electronic effects of substituents on the benzene (B151609) ring of the N-benzyl group. This analysis involves comparing the reaction rates or equilibrium constants of a series of substituted derivatives to those of the unsubstituted compound. The resulting Hammett plot and reaction constant (ρ) would reveal the sensitivity of the reaction center to electronic withdrawing or donating groups. However, no such study has been performed on this compound.
Prediction of Spectroscopic Parameters
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting spectroscopic parameters. Calculations using specific functionals (e.g., B3LYP) and basis sets would allow for the theoretical determination of NMR (¹H and ¹³C) chemical shifts, infrared vibrational frequencies, and UV-Visible absorption maxima. These predicted spectra are invaluable for interpreting experimental data and confirming the molecular structure. At present, computationally predicted spectroscopic data for this compound is not available in the literature.
Intermolecular Interactions and Crystal Packing Analysis
The study of intermolecular interactions is fundamental to understanding the solid-state properties of a compound, including its melting point, solubility, and polymorphism. X-ray crystallography is the definitive method for determining these features.
Hydrogen Bonding and Halogen Bonding Interactions
Should a crystal structure of this compound be determined, an analysis of its intermolecular forces would be possible. Given its molecular structure, potential interactions could include weak C-H···O hydrogen bonds involving the carbonyl oxygen. Furthermore, the presence of a chlorine atom introduces the possibility of halogen bonding, where the chlorine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on an adjacent molecule. Without a crystal structure, any discussion of these interactions remains speculative.
Advanced Applications and Role As Synthetic Intermediates in Organic Synthesis
Precursors for Chiral Building Blocks in Complex Molecule Synthesis
A thorough search for the use of N-benzyl-2-chloro-N-ethylpropanamide as a precursor for chiral molecules yielded no specific results. The literature on the formation of chiral amines and amino acid derivatives describes a variety of methods, but none utilize this particular chloroamide as a starting material. Similarly, while numerous strategies exist for the synthesis of diverse alkyl chlorides, the application of this compound for this purpose is not documented.
Exploration as Scaffolds for Peptidomimetic Design
The concept of using molecular scaffolds to mimic peptide structures is well-established. However, the exploration of this compound for this purpose has not been reported. Research in peptidomimetic design highlights various other core structures, but this specific compound is not among them.
Future Research Directions in N Benzyl 2 Chloro N Ethylpropanamide Chemistry
Development of Green and Sustainable Synthetic Methodologies
The future synthesis of N-benzyl-2-chloro-N-ethylpropanamide will likely prioritize environmentally benign approaches over traditional methods, which may involve hazardous reagents and solvents. Research in this area could focus on several key aspects of green chemistry. semanticscholar.org
Alternative Solvents and Reaction Media: A significant push will be towards replacing conventional volatile organic solvents with greener alternatives. Deep eutectic solvents (DESs) or bio-based solvents could be explored for the acylation of N-ethylbenzylamine with 2-chloropropionyl chloride. researchgate.net Water-based syntheses, potentially under micellar catalysis conditions, represent another attractive avenue, as demonstrated for other chloroacetamide compounds. google.com
Catalytic Amide Bond Formation: Moving away from stoichiometric activating agents, future research could investigate catalytic direct amidation reactions. While challenging, the development of catalysts (e.g., based on boron or zirconium) for the direct condensation of N-ethylbenzylamine with 2-chloropropionic acid would significantly improve the atom economy and reduce waste. nih.gov
Energy Efficiency: The use of alternative energy sources such as microwave irradiation or ultrasound could be investigated to accelerate reaction times and reduce energy consumption compared to conventional heating. researchgate.net
| Green Synthesis Strategy | Potential Advantage | Research Focus |
| Aqueous Phase Synthesis | Reduced environmental impact, improved safety | Development of catalysts and conditions for the reaction of N-ethylbenzylamine and chloroacetyl chloride in water. google.com |
| Biocatalysis | High selectivity, mild conditions | Engineering of enzymes for the amidation process. |
| One-Pot Reactions | Increased efficiency, reduced waste | Combining multiple synthetic steps into a single process without isolating intermediates. semanticscholar.org |
Discovery of Novel Reactivity Modes and Transformations
The chloroacetamide moiety in this compound is a versatile functional group for further chemical transformations. Future research should aim to explore its reactivity beyond simple nucleophilic substitutions.
The chlorine atom in α-chloroamides is known to be a good leaving group, making it susceptible to substitution by a variety of nucleophiles. researchgate.net This could be exploited for the synthesis of a diverse library of N-benzyl-N-ethylpropanamide analogues with different functional groups at the α-position. For instance, reaction with azides could lead to α-amino amides, which are valuable building blocks in medicinal chemistry. acs.org
Furthermore, the development of novel catalytic cross-coupling reactions involving the C-Cl bond could open up new avenues for carbon-carbon and carbon-heteroatom bond formation, creating more complex molecular architectures.
Advancements in Asymmetric Catalysis for this compound Synthesis
The presence of a stereocenter at the α-carbon of the propanamide backbone means that this compound can exist as two enantiomers. The biological activity of chiral molecules is often enantiomer-dependent, making the development of asymmetric syntheses a critical research area. nih.gov
Future research could focus on:
Enantioselective Chlorination: Developing catalytic methods for the enantioselective chlorination of an N-benzyl-N-ethylpropanamide precursor. This could involve the use of chiral amine catalysts. researchgate.net
Kinetic Resolution: The kinetic resolution of racemic this compound using chiral catalysts or enzymes to selectively react with one enantiomer, leaving the other enriched.
Photoenzymatic Synthesis: Recent breakthroughs in using engineered photoenzymes to synthesize chiral α-chloroamides from α,α-dichloroamides and alkenes could be adapted, offering a novel and highly enantioselective route. acs.orgnih.gov
| Asymmetric Strategy | Catalyst Type | Potential Outcome |
| Catalytic Asymmetric Chlorination | Chiral Amine / Metal Complex | Direct synthesis of enantioenriched product from a prochiral precursor. researchgate.net |
| Dynamic Kinetic Resolution | Enzyme / Metal Catalyst | Conversion of a racemic starting material to a single enantiomer of the product in high yield. |
| Photoenzymatic Hydroalkylation | Engineered "ene"-reductase | High enantioselectivity in the formation of the α-chiral center. acs.org |
In-depth Mechanistic Studies through Advanced Spectroscopic Techniques
A thorough understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for process optimization and the development of more efficient catalysts. Future research should employ advanced spectroscopic techniques for in-depth mechanistic studies.
In Situ Spectroscopy: Techniques such as ReactIR (in situ Fourier-transform infrared spectroscopy) and process NMR (nuclear magnetic resonance) spectroscopy could be used to monitor the concentrations of reactants, intermediates, and products in real-time. This would provide valuable kinetic data and help identify transient intermediates in both the amide formation step and subsequent reactions. nih.gov
Advanced Mass Spectrometry: The use of techniques like Cold Spray Ionization Mass Spectrometry (CSI-MS) could help in the detection and characterization of reactive intermediates in catalytic cycles.
Vibrational Sum Frequency Generation (VSFG) Spectroscopy: While typically used for studying interfaces, advanced VSFG techniques could potentially be adapted to study the vibrational modes of the amide bond and how they are influenced by different chemical environments and catalytic interactions. acs.org
Computational Design and Optimization of Novel this compound Analogues
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of new molecules with desired properties. Future research on this compound would greatly benefit from the integration of computational approaches.
QSAR (Quantitative Structure-Activity Relationship) Modeling: If a particular biological activity is identified for this class of compounds, QSAR models could be developed to correlate structural features with activity, guiding the design of more potent analogues.
Molecular Docking: For target-based drug discovery, molecular docking simulations could be used to predict the binding modes of this compound analogues to a specific biological target, such as an enzyme or receptor. This can help in understanding the mechanism of action and in designing molecules with improved binding affinity. nih.gov
DFT (Density Functional Theory) Calculations: DFT calculations can be employed to study reaction mechanisms, predict the stability of intermediates and transition states, and understand the electronic properties of the molecule. nih.govrsc.org This can aid in the rational design of new catalysts and in predicting the reactivity of novel analogues.
| Computational Method | Application | Research Goal |
| Molecular Dynamics (MD) | Simulating the behavior of the molecule in a biological environment. | Understanding interactions with target proteins or membranes. |
| Quantum Mechanics (QM) | Calculating electronic structure and reaction energetics. rsc.org | Elucidating reaction mechanisms and predicting reactivity. |
| Machine Learning (ML) | Predicting properties and activities of virtual compounds. researchgate.net | High-throughput screening of virtual libraries of analogues. |
Application in Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput screening. softecks.inrsc.orgrsc.orgscispace.comresearchgate.net The synthesis and modification of this compound are well-suited for translation to flow chemistry platforms.
Safer Synthesis: The reaction to form this compound is likely exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation, reducing the risk of thermal runaways. rsc.org
Multi-step Synthesis: An automated multi-step flow platform could be developed to synthesize this compound and then directly use it in a subsequent reaction to generate a library of derivatives. This would enable rapid exploration of the chemical space around this scaffold.
Integration with Purification: Online purification techniques, such as liquid-liquid extraction or chromatography, can be integrated into a flow setup, allowing for a continuous and automated synthesis and purification process.
Q & A
Basic: What are the common synthetic routes for N-benzyl-2-chloro-N-ethylpropanamide?
Answer:
this compound is typically synthesized via amidation and alkylation reactions. A key intermediate is 2-chloropropanoyl chloride, which reacts with N-benzyl-N-ethylamine under anhydrous conditions. For example, in a multi-step synthesis of structurally related amides (e.g., AZD8931), chlorinated acyl chlorides are coupled with secondary amines in dichloromethane (DCM) using pyridine as a base to neutralize HCl byproducts . Commercial batches often report 95% purity, as seen in Enamine Ltd’s catalog entry for the compound (CAS: EN300-07097) . Alternative routes may involve benzyl chloride in amine formation, as described in phenoxybenzamine synthesis .
Basic: Which analytical techniques are used for structural characterization?
Answer:
- X-ray crystallography : The SHELX suite (e.g., SHELXL, SHELXS) is widely used for small-molecule refinement to resolve bond lengths, angles, and stereochemistry .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., benzyl aromatic protons at ~7.3 ppm, ethyl CH₃ at ~1.2 ppm) and confirms chloroacetamide connectivity .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 280.1002 for C₁₂H₁₅ClNO₂).
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
Yield optimization requires addressing:
- Reagent stoichiometry : Excess 2-chloropropanoyl chloride (1.2–1.5 eq.) ensures complete amine acylation.
- Catalysis : Palladium catalysts (e.g., Pd/C) enhance hydrogenation steps in related amide syntheses, reducing side products .
- Solvent choice : Anhydrous DCM or THF minimizes hydrolysis of acyl chlorides.
- Temperature control : Maintaining 0–5°C during acyl chloride addition prevents exothermic side reactions . Multi-step processes (e.g., 11-step sequences) may require iterative optimization, as seen in AZD8931 synthesis (2–5% overall yield) .
Advanced: How can solubility challenges in biological assays be addressed?
Answer:
The compound’s hydrophobicity (logP ~2.8) may limit aqueous solubility. Strategies include:
- Co-solvent systems : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes.
- Pro-drug derivatives : Introduce ionizable groups (e.g., phosphate esters) temporarily, as seen in agrochemical analogs .
- Micellar formulations : Surfactants like Tween-80 enhance dispersion for in vitro testing .
Methodological: How to resolve conflicting NMR data during characterization?
Answer:
Contradictions in NMR signals (e.g., unexpected splitting or integration) may arise from:
- Dynamic processes : Rotameric equilibria in the amide bond can split signals; variable-temperature NMR (e.g., 25°C to −40°C) slows rotation for clearer spectra.
- Impurity interference : Column chromatography (silica gel, ethyl acetate/hexane) removes byproducts. Cross-validate with crystallography (SHELXL) to confirm connectivity .
Advanced: What structure-activity relationships (SARs) are relevant for agrochemical applications?
Answer:
- Chlorine positioning : The 2-chloro group enhances electrophilicity, critical for target protein binding (e.g., herbicide acetolactate synthase inhibition) .
- N-substituents : Bulkier benzyl/ethyl groups improve lipid membrane penetration, as observed in pesticidal amides . SAR studies should compare analogs via bioassays (e.g., herbicidal activity on Arabidopsis).
Safety: What protocols ensure safe handling and disposal?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure (H303+H313+H333) .
- Ventilation : Use fume hoods during synthesis to prevent inhalation (P264+P305+P351+P338) .
- Waste disposal : Neutralize chlorinated waste with NaOH (pH >10) before incineration .
Advanced: How can computational modeling predict biological activity?
Answer:
- Docking studies : Use AutoDock Vina with PubChem 3D conformers (CID: 145875420) to simulate binding to target receptors (e.g., kinase enzymes) .
- QSAR models : Train on datasets of chloroacetamides to correlate descriptors (e.g., Cl charge, steric bulk) with IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
